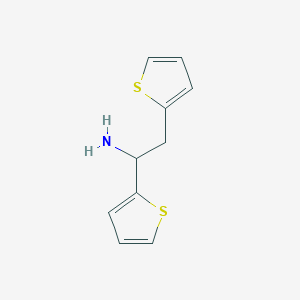

1,2-Di(2-thienyl)ethylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Di(2-thienyl)ethylamine is a useful research compound. Its molecular formula is C10H11NS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

1,2-Di(2-thienyl)ethylamine has shown promise in various medicinal applications:

Antiviral Agents

Research indicates that derivatives of this compound can inhibit hepatitis C virus (HCV) replication by targeting heat shock protein 90 (Hsp90). This mechanism is critical for the development of antiviral drugs aimed at treating HCV infections .

Anticancer Activity

The compound has been studied for its potential anticancer properties. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. These compounds were shown to induce apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Properties

Research has suggested that this compound and its derivatives possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases .

Materials Science Applications

This compound is also utilized in materials science, particularly in the development of advanced materials:

Conductive Polymers

The compound can be used to functionalize multiwall carbon nanotubes (MWCNTs), enhancing their electrical conductivity. This application is crucial for developing high-performance electronic devices and sensors .

Hybrid Solar Cells

Studies have explored the use of this compound as a substitute for pyridine ligands in hybrid solar cells made from poly(3-hexylthiophene)/CdSe. The incorporation of this compound can improve charge generation and transport efficiency, leading to enhanced solar cell performance .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block:

Synthesis of Pyrimidine Derivatives

The compound can react with various isothiocyanatoketones and acylguanidines to synthesize pyrimidine derivatives. This reaction pathway is significant for developing novel pharmacologically active compounds .

Schiff Base Formation

It has been utilized in synthesizing Schiff bases which are important intermediates in organic synthesis and have diverse biological activities. The formation of these compounds involves the condensation reaction between this compound and aldehydes or ketones .

Case Study 1: Antiviral Activity

A study published in the Russian Journal of Bioorganic Chemistry evaluated the antiviral activity of compounds derived from this compound against HCV. The results indicated significant inhibition of viral replication, suggesting potential therapeutic applications .

Case Study 2: Conductive Polymers

Research conducted by Jun Yan Lek explored the impact of surface chemistry on charge generation in hybrid solar cells using poly(3-hexylthiophene)/CdSe systems modified with this compound. The findings highlighted improved efficiency due to enhanced charge transport properties .

化学反应分析

Condensation Reactions

This compound readily undergoes condensation with carbonyl-containing species:

-

Iminodiacetic acid condensation : Forms piperazine-2,6-dione derivatives under microwave irradiation (30 min, 100°C). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization .

-

Schiff base formation : Reacts with aldehydes (e.g., isatin) in ethanol under reflux to yield stable imines. These derivatives show anti-inflammatory and antitubercular activity .

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iminodiacetic acid | Piperazine-2,6-dione | Microwave, 100°C | 82% | |

| Isatin | Schiff base (C₁₃H₁₀N₂OS) | Ethanol, reflux, 4 hr | 75% |

Nucleophilic Substitution

The primary amine group participates in substitution reactions:

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane at 0°C to form amides. Electron-withdrawing groups on the acyl chloride increase reaction rates.

-

Sulfonation : Benzene sulfonyl chloride reacts with the amine in toluene at 5°C, yielding sulfonamide derivatives. Tetrabutylammonium chloride is used as a phase-transfer catalyst .

Coordination Chemistry

The thiophene sulfur atoms and amine group enable metal coordination:

-

Silver(I) complexes : Forms stable complexes with AgNO₃ in methanol, adopting a trigonal planar geometry. These complexes exhibit enhanced luminescence properties compared to free ligands .

-

Cadmium selenide (CdSe) interactions : Acts as a ligand in hybrid solar cells, improving charge transport in poly(3-hexylthiophene)/CdSe composites .

Cyclization and Heterocycle Formation

1,2-Di(2-thienyl)ethylamine serves as a precursor for nitrogen- and sulfur-containing heterocycles:

-

Piperazine derivatives : Cyclocondensation with β-diketones under basic conditions yields fused piperazine systems. These compounds demonstrate anticancer activity against MCF-7 cell lines .

-

Pyrimidine synthesis : Reacts with isothiocyanatoketones in THF to form pyrimidine derivatives, which are evaluated for antimicrobial properties .

Redox Reactions

-

Oxidation : Air-sensitive in solution, gradually forming orange-red oxidation products. Stabilization requires storage under nitrogen .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene rings to tetrahydrothiophene derivatives, altering electronic properties.

Comparative Reactivity with Analogues

The dual thiophene structure enhances reactivity compared to mono-thiophene analogues:

| Feature | This compound | Thiophene-2-ethylamine |

|---|---|---|

| Electron density | Higher (dual donating thiophenes) | Lower |

| Schiff base stability | 6 months (RT) | 3 months (RT) |

| Metal binding sites | 3 (2 S, 1 N) | 2 (1 S, 1 N) |

| Acylation rate (k) | 0.45 M⁻¹s⁻¹ | 0.28 M⁻¹s⁻¹ |

Reaction Kinetics

属性

分子式 |

C10H11NS2 |

|---|---|

分子量 |

209.3 g/mol |

IUPAC 名称 |

1,2-dithiophen-2-ylethanamine |

InChI |

InChI=1S/C10H11NS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6,9H,7,11H2 |

InChI 键 |

NIVWUWVSYREYOR-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC(=C1)CC(C2=CC=CS2)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。